

An In-Depth Technical Guide to 4-Chloro-2,7,8-trimethylquinoline

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Compound of Interest

Compound Name: 4-Chloro-2,7,8-trimethylquinoline

CAS No.: 78509-29-2

Cat. No.: B1628514

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Executive Summary

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] **4-Chloro-2,7,8-trimethylquinoline** is a substituted quinoline derivative that presents significant opportunities as a key intermediate in the synthesis of novel bioactive molecules. Its specific substitution pattern—a reactive chloro group at the 4-position and methyl groups at the 2, 7, and 8 positions—offers a unique combination of features for molecular elaboration. The chlorine atom at the C4 position is a versatile synthetic handle, highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse pharmacophores.[1][2] This guide provides a comprehensive overview of the core molecular properties, a plausible synthetic pathway, analytical characterization data, and the strategic importance of **4-Chloro-2,7,8-trimethylquinoline** in the context of modern drug discovery.

Core Molecular and Physicochemical Properties

4-Chloro-2,7,8-trimethylquinoline is a solid organic compound. Its fundamental properties are crucial for its handling, reaction setup, and analytical identification. The key identifiers and computed properties are summarized below.

Table 1: Compound Identifiers and Structural Information

Identifier	Value	Source
Molecular Formula	C ₁₂ H ₁₂ ClN	[3][4]
Molecular Weight	205.68 g/mol	[5]
CAS Number	78509-29-2	[3]
IUPAC Name	4-chloro-2,7,8-trimethylquinoline	[4]
SMILES String	<chem>Cc1cc(Cl)c2ccc(C)c(C)c2n1</chem>	
InChI Key	NDTSUKTWPJRMAV-UHFFFAOYSA-N	[4]

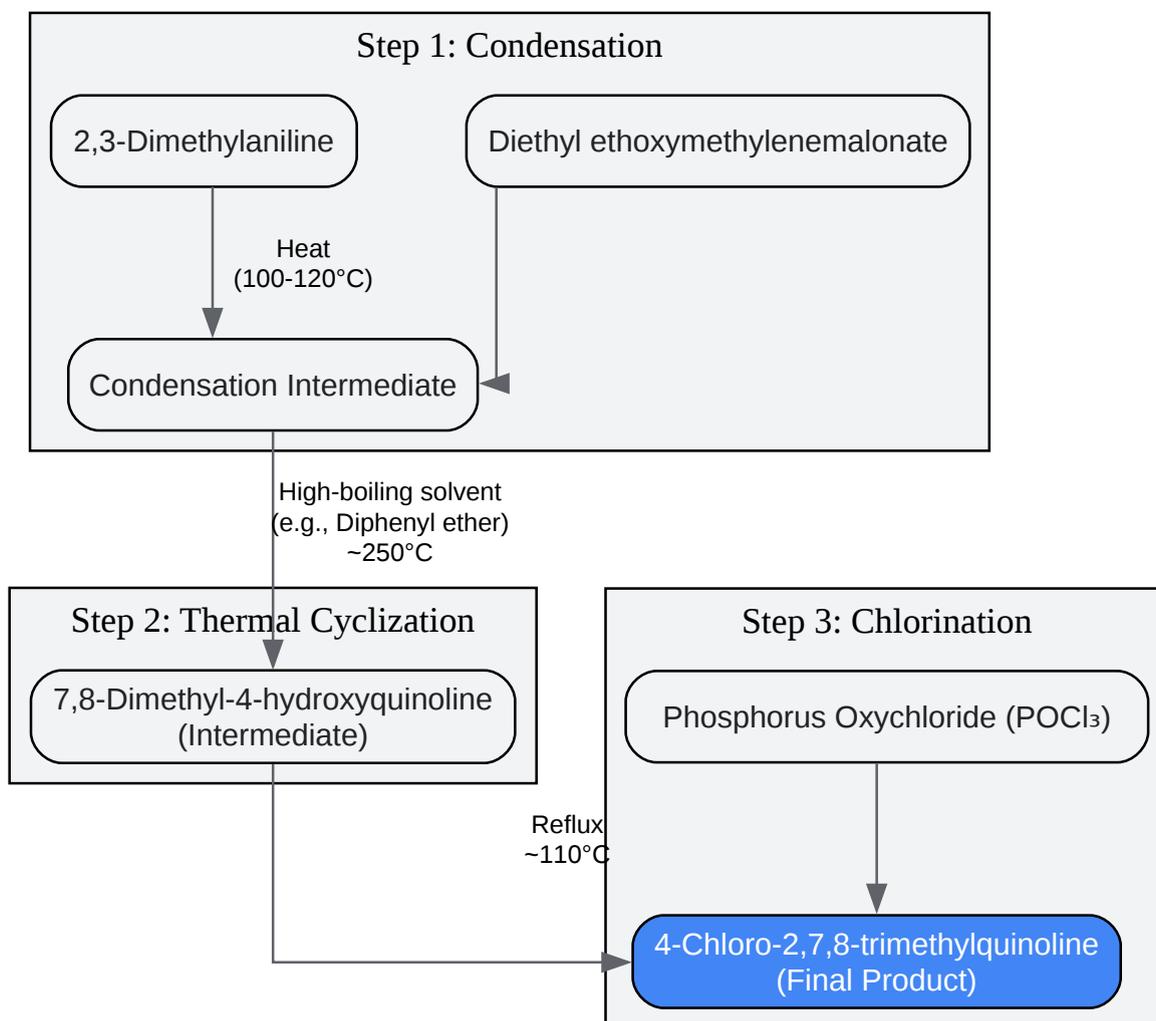
Table 2: Predicted Physicochemical Properties

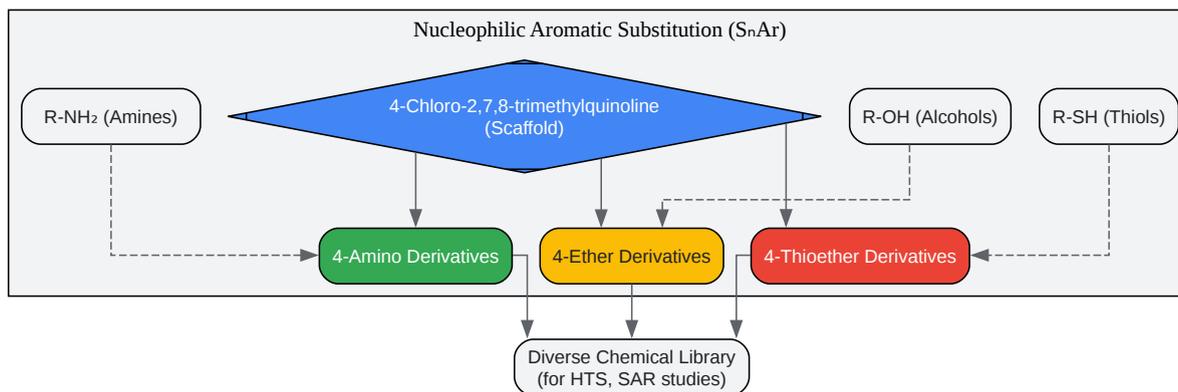
Property	Value	Source
Physical Form	Solid	
Monoisotopic Mass	205.06583 Da	[4]
XlogP	3.9	[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted 4-chloroquinolines is a well-established area of organic chemistry, often involving the construction of the core quinoline ring system followed by a chlorination step. A highly plausible and industrially relevant approach for synthesizing **4-Chloro-2,7,8-trimethylquinoline** would adapt the principles of the Gould-Jacobs reaction.

The strategic choice of this pathway is based on its reliability and the commercial availability of the requisite starting materials. The cyclization step is a thermal electrocyclization, driven by the formation of the stable aromatic quinoline system. The final chlorination step is a standard method for converting a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) into the more reactive 4-chloro derivative, which is essential for subsequent functionalization.





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